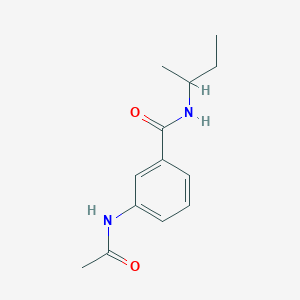![molecular formula C19H22N2O3 B269234 N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B269234.png)
N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide, also known as GW6471, is a selective antagonist of peroxisome proliferator-activated receptor alpha (PPARα). It is a potent and specific inhibitor of PPARα, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. GW6471 has been widely used in scientific research to investigate the role of PPARα in various physiological and pathological processes.
Mechanism of Action
N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide is a selective antagonist of PPARα, which means it binds to the receptor and blocks its activity. PPARα is activated by fatty acids and other ligands, which bind to the receptor and induce conformational changes that allow it to interact with coactivators and regulate gene expression. N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide binds to the ligand-binding domain of PPARα and prevents ligand binding and coactivator recruitment, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects
PPARα plays a crucial role in regulating lipid metabolism, glucose homeostasis, inflammation, and oxidative stress. N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide has been used to study the effects of PPARα activation or inhibition on these processes in animal models and cell culture systems. Inhibition of PPARα by N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide has been shown to reduce fatty acid oxidation, increase triglyceride accumulation in the liver, and impair glucose homeostasis in mice. N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide has also been shown to reduce inflammation and oxidative stress in various models of disease, including atherosclerosis, diabetes, and neurodegeneration.
Advantages and Limitations for Lab Experiments
N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide is a potent and specific inhibitor of PPARα, which makes it a valuable tool for investigating the role of PPARα in various physiological and pathological processes. However, it is important to note that PPARα is also expressed in other tissues, such as the heart and skeletal muscle, where it plays important roles in energy metabolism. Therefore, the use of N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide should be carefully evaluated in each experimental setting to avoid potential off-target effects.
Future Directions
The use of N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide and other PPARα modulators in the treatment of metabolic and inflammatory diseases is an active area of research. Future studies will likely focus on the development of more selective and potent PPARα modulators, as well as the identification of novel therapeutic targets and biomarkers for these diseases. In addition, the role of PPARα in other physiological and pathological processes, such as cancer and aging, will be an important area of investigation.
Synthesis Methods
The synthesis of N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide involves several steps, including the preparation of 3-amino-N-isopropylbenzamide, which is then coupled with 2-phenoxypropionyl chloride to form the final product. The synthesis of N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide has been described in detail in several publications, including a patent by GlaxoSmithKline (US Patent 6,303,651 B1).
Scientific Research Applications
N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide has been widely used in scientific research to investigate the role of PPARα in various physiological and pathological processes. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and oxidative stress. N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide has been used to study the effects of PPARα activation or inhibition on these processes in animal models and cell culture systems.
properties
Product Name |
N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(2-phenoxypropanoylamino)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)20-19(23)15-8-7-9-16(12-15)21-18(22)14(3)24-17-10-5-4-6-11-17/h4-14H,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
OAAAKFUOPJHXKA-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B269152.png)
![N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B269155.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269156.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(tert-butyl)benzamide](/img/structure/B269157.png)
![3-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269159.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)

![4-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269165.png)
![2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269168.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269172.png)
![N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B269173.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269174.png)